molecular formula C15H11ClN4OS B11987423 N'-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 302918-74-7

N'-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11987423
CAS No.: 302918-74-7
M. Wt: 330.8 g/mol
InChI Key: IWRXTXZQDFLTTN-RQZCQDPDSA-N
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Description

N'-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a central pyrazole ring substituted with a 5-chlorothiophen-2-yl group at position 3 and a benzylidene hydrazide moiety at position 3. The compound’s structure (Fig. 1) features an (E)-configured imine bond linking the pyrazole core to the benzylidene group, confirmed via X-ray crystallography in related analogs . This compound is synthesized via condensation of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide with benzaldehyde under reflux conditions in ethanol . Its structural uniqueness lies in the electron-withdrawing 5-chloro substituent on the thiophene ring, which may enhance electrophilicity and influence bioactivity .

Properties

CAS No.

302918-74-7

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H11ClN4OS/c16-14-7-6-13(22-14)11-8-12(19-18-11)15(21)20-17-9-10-4-2-1-3-5-10/h1-9H,(H,18,19)(H,20,21)/b17-9+

InChI Key

IWRXTXZQDFLTTN-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its biological activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, substituent effects, and bioactivities:

Substituent Variations on the Arylidene Moiety

Compound Name Arylidene Substituent Key Features Biological Activity Reference
Target Compound Benzylidene 5-chlorothiophen-2-yl on pyrazole; (E)-imine bond Not explicitly reported, but structural analogs show anticancer activity
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-Methoxybenzylidene Electron-donating methoxy group; methyl on pyrazole Enhanced solubility; potential antimicrobial activity
(E)-N'-(4-Dimethylaminobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-Dimethylaminobenzylidene Strong electron-donating dimethylamino group Improved binding affinity in docking studies
N'-(2-Hydroxyphenylmethylidene)-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide 2-Hydroxyphenylmethylidene Ortho-hydroxy group; hydrogen-bonding capability Potential antioxidant or metal-chelating properties
N'-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 4-Nitrobenzylidene Electron-withdrawing nitro groups Likely enhanced electrophilicity; unexplored activity

Key Insight: Electron-donating groups (e.g., methoxy, dimethylamino) on the arylidene moiety improve solubility and binding interactions, while electron-withdrawing groups (e.g., nitro, chloro) may enhance reactivity or target specificity .

Heterocyclic Substituents on the Pyrazole Ring

Compound Name Pyrazole Substituent Key Features Biological Activity Reference
Target Compound 5-Chlorothiophen-2-yl Chlorothiophene enhances lipophilicity Structural similarity to DNA gyrase inhibitors
3-(4-Bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives 4-Bromophenyl Bromine increases molecular weight and halogen bonding Potent DNA gyrase inhibition (IC₅₀ = 1.2–3.8 μM)
3-(Benzo[d][1,3]dioxol-5-yl)-N'-(2-methylindol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide Benzo[d][1,3]dioxol-5-yl Fused dioxole ring; indole moiety Potential CNS activity due to indole
3-(Pyridin-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide Pyridin-2-yl Nitrogen-rich heterocycles Metal coordination and antiferromagnetic properties

Key Insight : Halogenated aryl groups (e.g., 5-chlorothiophene, 4-bromophenyl) improve target binding via halogen interactions, while nitrogen-containing heterocycles (e.g., pyridine) enable metal coordination .

Biological Activity

N'-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C15H11ClN4OS
Molecular Weight: 318.79 g/mol
IUPAC Name: this compound
InChI Key: JXGZVYQYXKJYQZ-UHFFFAOYSA-N

The compound features a pyrazole ring, a benzylidene moiety, and a chlorothiophene substituent, which contribute to its biological activity.

Synthesis

The synthesis typically involves the condensation of benzaldehyde with 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic conditions. The reaction yields the desired product through the formation of an imine bond between the aldehyde and the hydrazone.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:

Cell Line IC50 (µM) Reference
A54916
MCF-718
HeLa25

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer cell survival.

Thrombin Inhibition

Another significant biological activity is its role as a thrombin inhibitor . The presence of the chlorothiophene moiety enhances the compound's binding affinity to thrombin, leading to effective inhibition:

Compound IC50 (nM) Reference
N'-Benzylidene derivative16
Other derivatives419

This property suggests potential applications in anticoagulant therapy, particularly in conditions where thrombin activity needs to be regulated.

Case Studies

  • Study on Anticancer Activity:
    A series of experiments conducted on various human cancer cell lines demonstrated that N'-Benzylidene derivatives exhibited significant cytotoxicity and induced apoptosis in A549 and MCF-7 cells. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .
  • Thrombin Inhibition Research:
    Research focusing on thrombin inhibitors revealed that modifications in the structure significantly affected their inhibitory potency. The introduction of specific substituents, such as chlorothiophene, markedly increased the compound's effectiveness against thrombin compared to other analogs .

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